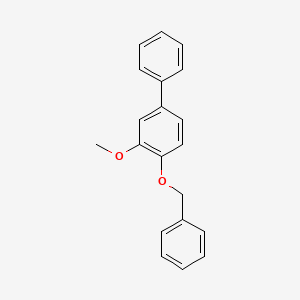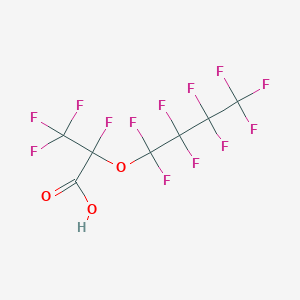
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFASs). These compounds are characterized by their strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This particular compound was designed as a replacement for perfluorooctanoic acid (PFOA), which has been phased out due to its environmental persistence and toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of hexafluoropropylene oxide as a starting material. The process includes multiple steps of purification and isolation to ensure the high purity of the final product. The compound is often produced in large quantities for use in various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonafluorobutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various carboxylic acids, while substitution reactions can produce a range of substituted propanoic acids .
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its immunomodulatory properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluoropolymers and as a surfactant in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid involves its interaction with various molecular targets and pathways. The compound is known to affect the immune system by modulating T cell-dependent antibody responses. It also interacts with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied PFAS that has been phased out due to its environmental and health concerns.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another PFAS used as a replacement for PFOA, known for its stability and resistance to degradation
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is unique due to its specific chemical structure, which imparts high stability and resistance to environmental degradation. This makes it a valuable compound for various industrial applications, although its potential environmental and health impacts are still under investigation .
Propiedades
Número CAS |
137780-68-8 |
|---|---|
Fórmula molecular |
C7HF13O3 |
Peso molecular |
380.06 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoic acid |
InChI |
InChI=1S/C7HF13O3/c8-2(1(21)22,5(13,14)15)23-7(19,20)4(11,12)3(9,10)6(16,17)18/h(H,21,22) |
Clave InChI |
FVFNWXWHNHZNFS-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
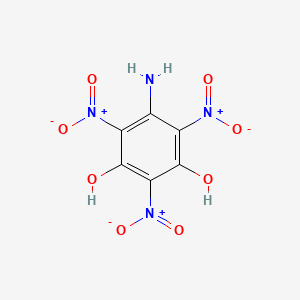

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
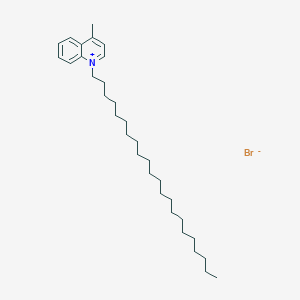
phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
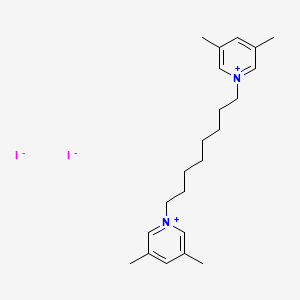
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
